ethyl {3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate
Overview
Description
Ethyl {3-hydroxy-3-[2-(5-methyl-2-thienyl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate is a complex organic compound that features a unique structure combining indole, thiophene, and ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl {3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate typically involves multi-step organic reactions
Indole Synthesis: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Thiophene Introduction: The thiophene ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a thiophene boronic acid with a halogenated indole derivative in the presence of a palladium catalyst.
Esterification: The final step involves the esterification of the hydroxy group with ethyl acetate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl {3-hydroxy-3-[2-(5-methyl-2-thienyl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Amides, thioesters
Scientific Research Applications
Ethyl {3-hydroxy-3-[2-(5-methyl-2-thienyl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Material Science: The thiophene moiety imparts electronic properties, making the compound useful in the development of organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of ethyl {3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate involves its interaction with specific molecular targets. The indole and thiophene moieties allow the compound to bind to enzymes or receptors, modulating their activity. This can lead to changes in cellular pathways, influencing processes such as signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- Ethyl {3-hydroxy-3-[2-(2-thienyl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate
- Methyl {3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate
Uniqueness
Ethyl {3-hydroxy-3-[2-(5-methyl-2-thienyl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate is unique due to the presence of the 5-methyl-2-thienyl group, which imparts distinct electronic and steric properties. This makes the compound particularly suitable for applications in electronic materials and as a potential therapeutic agent.
Properties
IUPAC Name |
ethyl 2-[3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-2-oxoindol-1-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5S/c1-3-25-17(22)11-20-14-7-5-4-6-13(14)19(24,18(20)23)10-15(21)16-9-8-12(2)26-16/h4-9,24H,3,10-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNOEYDEZOIDHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(S3)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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